molecular formula C4H5NO2 B100761 2-Propynyl carbamate CAS No. 16754-39-5

2-Propynyl carbamate

Cat. No. B100761
CAS RN: 16754-39-5
M. Wt: 99.09 g/mol
InChI Key: QVCOXWYMPCBIMH-UHFFFAOYSA-N
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Description

2-Propynyl carbamate is a chemical compound that can be synthesized through various methods involving the reaction of propargyl compounds with amines or alcohols in the presence of carbon dioxide or other carbonyl sources. The compound is of interest due to its potential applications in pharmaceuticals, agricultural chemistry, and materials science, particularly in the synthesis of polyurethanes.

Synthesis Analysis

Several methods have been developed for the synthesis of carbamates like 2-propynyl carbamate. One approach involves the chemoselective synthesis of carbamates using CO2 as a carbon source at room temperature and atmospheric pressure, which is sustainable and effective for protecting amino groups in amino acids and peptides . Another method utilizes carbonyl imidazole intermediates that react selectively with primary amines to form carbamates . Alkali metal salts, such as potassium carbonate, have been used as catalysts for the direct synthesis of carbamates from amines, silicate esters, and CO2, with yields up to 97% . Additionally, catalytic systems involving CeO2 and 2-cyanopyridine have been employed for the efficient synthesis of N-arylcarbamates from CO2, anilines, and alcohols .

Molecular Structure Analysis

The molecular structure of 2-propynyl carbamate is characterized by the presence of a propargyl group attached to a carbamate moiety. The carbamate group itself is a functional group consisting of an amine linked to a carbonyl group with an oxygen atom. The propargyl group provides a reactive site for various chemical transformations, such as nucleophilic attacks or catalytic reactions that can lead to the formation of complex molecular structures .

Chemical Reactions Analysis

2-Propynyl carbamate can undergo a variety of chemical reactions. For instance, it can be synthesized through the reaction of propargyl 1,2-orthoesters with amines under gold catalysis . It can also participate in dual nucleophilic reactions, such as those involving sulfonamides or carbamates with hexen-2-ynoates, leading to the formation of pyrrole frameworks . Palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline have been used to synthesize indole derivatives, demonstrating the versatility of propargyl compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-propynyl carbamate are influenced by its functional groups. The propargyl group imparts a degree of reactivity that can be harnessed in various synthetic applications. The carbamate group contributes to the compound's stability and reactivity with amines and alcohols. The synthesis methods often aim to optimize conditions to minimize byproducts and maximize yields, indicating the importance of understanding the physical and chemical properties of the compound for efficient synthesis . Additionally, the use of CO2 as a carbon source in the synthesis of carbamates like 2-propynyl carbamate reflects a growing interest in developing environmentally friendly and sustainable chemical processes 10.

Scientific Research Applications

Synergism in Insecticides

2-Propynyl carbamate compounds, such as Phenyl 2-propynyl ethers, have been found to significantly synergize with carbamate insecticides. This synergy enhances the effectiveness of these insecticides against pests like the house fly, Musca domestica L. This suggests a broad spectrum of biological activity, potentially useful in agricultural and public health contexts (Barnes & Fellig, 1969).

Synthetic Chemistry Applications

2-Propynyl carbamates are utilized in complex chemical synthesis processes. For instance, they are involved in the synthesis of 4-Methylene-2-oxazolidinones and 4-Methylenetetrahydro-1,3-oxazin-2-ones, which are catalyzed by various agents like CuCl/Et3N or AgNCO/Et3N (TamaruYoshinao et al., 1994).

In Organic and Medicinal Chemistry

Carbamates, including 2-Propynyl carbamate derivatives, play a critical role in drug design and medicinal chemistry. They are used as key structural motifs in many drugs and prodrugs, influencing drug-target interactions through their carbamate moiety (Ghosh & Brindisi, 2015).

Applications in Material Science

Iodo propynyl butyl carbamate (IPBC), a derivative of 2-Propynyl carbamate, is used as a fungicide in metal-working fluid formulations. This application demonstrates the compound's utility in industrial contexts, particularly in material protection (Rioux & Ciccognani, 2002).

Environmental and Safety Applications

2-Propynyl carbamate compounds have been investigated for their environmental impact and safety profiles. Studies have been conducted to understand the metabolic and toxic effects of these compounds, as in the case of carbamate insecticides like propoxur (Liang et al., 2012).

Utilization in Advanced Oxidation Processes

Compounds like propham, a carbamate herbicide, are removed from aqueous solutions using advanced oxidation processes, demonstrating an application in environmental remediation and water treatment (Ozcan et al., 2008).

Antimicrobial Applications

Substituted pyridine propynyl carbamates have shown promising antimicrobial activities. This property is significant for the development of new antimicrobial agents and has been a subject of research in various studies (Bin, 2005).

properties

IUPAC Name

prop-2-ynyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCOXWYMPCBIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168304
Record name Carbamic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propynyl carbamate

CAS RN

16754-39-5
Record name 2-Propyn-1-ol, 1-carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16754-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynyl carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propynyl carbamate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714
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Record name Carbamic acid, 2-propynyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYNYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
PN Harris, WR Gibson, RD Dillard - Toxicology and Applied Pharmacology, 1972 - Elsevier
… I-(4-Chlorophenyl)-l-phenyl2-propynyl carbamate was given throughout life to groups of 10 male and 10 female Harlan rats by incorporation in the food at levels of 0,0.025,0.05 and 0.1…
Number of citations: 9 www.sciencedirect.com
RD Dillard, G Poore, DR Cassady… - Journal of Medicinal …, 1967 - ACS Publications
… All investigation of the intramolecular reactions of acetylenic compounds1-11 led to the synthesis of 1,1-diphcnyl-2-propynyl carbamate. This compound showed interesting activity in …
Number of citations: 23 pubs.acs.org
VE Caprio, MW Jones, MA Brimble - Molecules, 2001 - mdpi.com
The general part of the experimental section [1] has been presented elsewhere. Di-tert-butyl dicarbonate (3.60 g, 13.2 mmol) and 4-(dimethylamino) pyridine (84 mg, 0.687 mmol) were …
Number of citations: 2 www.mdpi.com
EK Weisburger, BM Ulland, RL Schueler… - Journal of the …, 1975 - academic.oup.com
Feeding 1,4-bis(4-fluorophenyl)-2-propynyl-N-cyclooctyl carbamate to F344 or Sprague-Dawley male rats at 125-500 ppm in the diet led to many carcinomas of the small intestine and …
Number of citations: 11 academic.oup.com
C Hoch-Ligeti, PN Harris… - Journal of the National …, 1983 - academic.oup.com
… An association with a nervous system tumoroccurred in 1 rat treated with 1-(4-chlorophenyl)-I-phenyl-2-propynyl carbamate that had a glioma as weIl as an endocardial tumor. …
Number of citations: 12 academic.oup.com
R Gruening - Journal of Coatings Technology, 1998 - Springer
… Recent chemical and antimicrobial developments of these very effective and broad spectrum 3-iodo-2-propynyl carbamate preservatives for in-can preservation, dry film protection, and …
Number of citations: 1 link.springer.com
WP Purcell, JM Clayton - Journal of Medicinal Chemistry, 1968 - ACS Publications
… cycloheptyl groups substituted at R2 and R3 is 14.175% inhibition/mg per kg against tumor X5563 while the most potent molecule tested, l-(2-naphthyl)-l-phenyl-2-propynyl carbamate, …
Number of citations: 32 pubs.acs.org
JJ Morrell, DJ Miller, ST Lebow - … of the Ninety-Fourth Annual Meeting …, 2000 - fs.usda.gov
Number of citations: 5 www.fs.usda.gov
Y Tamaru, M Kimura, S Tanaka, S Kure… - Bulletin of the Chemical …, 1994 - journal.csj.jp
… The cyclization reaction of 2-propynyl carbamate 1a with a variety of N-substituents, widely differing in their electronic nature, was examined, using the combinations of bases and metal …
Number of citations: 58 www.journal.csj.jp
GJ Saunders - 2020 - wrap.warwick.ac.uk
… Alternatively, a 2-propynyl carbamate could be installed early into the synthetic route and functionalised by CuAAC click chemistry postcyclisation, enabling the synthesis of fluorescently …
Number of citations: 3 wrap.warwick.ac.uk

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